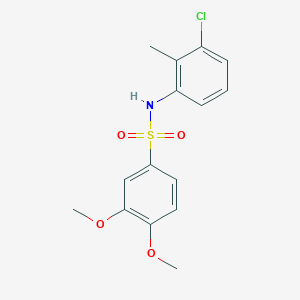
4-(2-fluorophenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(2-fluorophenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide" belongs to a class of compounds that have been explored for various pharmacological activities. Its synthesis and characterization involve complex organic reactions and analytical techniques to ascertain its structure and properties.
Synthesis Analysis
The synthesis of similar fluorophenyl-piperazine derivatives often involves condensation reactions, nucleophilic substitution, or other specialized methods such as microwave-assisted synthesis under solvent-free conditions or nucleophilic [18F] fluorination for radiotracer applications (Li & Zhao, 2008); (Katoch-Rouse & Horti, 2003). These methods provide efficient pathways to introduce fluorine atoms and achieve the desired molecular architecture.
Molecular Structure Analysis
Characterization techniques such as X-ray diffraction studies provide detailed insights into the molecular structure, confirming the configuration, conformation, and crystalline form of compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Such studies reveal the spatial arrangement of fluorophenyl groups and piperazine rings, critical for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Fluorophenyl-piperazine derivatives exhibit a range of chemical behaviors, influenced by their functional groups. They participate in nucleophilic substitution reactions, can undergo fluorination, and display varied reactivity towards different reagents, reflecting their complex chemical nature and potential for further derivatization (Babu, Srinivasulu, & Kotakadi, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in medicinal chemistry. Techniques like thermal analysis and crystallographic studies provide essential data on stability and solid-state characteristics (Awasthi, Sharma, Yadav, & Pandey, 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and the presence of functional groups, define the compound's interactions in biological systems and its potential as a pharmacological agent. Studies focusing on these aspects reveal the compound's binding affinity, receptor interactions, and mechanism of action (Di Fabio et al., 2009).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQKGNGSCOEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,5-difluoropyridin-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640128.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)

![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)
![5-methyl-1'-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5640197.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)


![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)